Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-
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Overview
Description
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The unique structure of this compound, which includes a methoxymethyl group and a piperazinyl moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- typically involves multiple steps. One common method includes the reaction of 2-(methoxymethyl)aniline with 4-methyl-3-(4-methyl-1-piperazinyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By binding to the active site of the enzyme, the compound prevents the conversion of carbon dioxide to bicarbonate and protons, thereby disrupting the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or controlling seizures in epilepsy .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Similar structure but with an ethyl group instead of the methoxymethyl group.
2-methyl-N-[4-(4-methylpiperazino)benzyl]benzenesulfonamide: Contains a benzyl group instead of the methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group and the piperazinyl moiety in benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- imparts unique chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H27N3O3S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O3S/c1-16-8-9-18(14-20(16)23-12-10-22(2)11-13-23)27(24,25)21-19-7-5-4-6-17(19)15-26-3/h4-9,14,21H,10-13,15H2,1-3H3 |
InChI Key |
JDSZMCNXGCKEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCN(CC3)C |
Origin of Product |
United States |
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